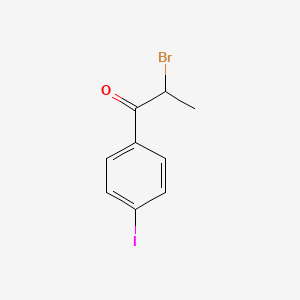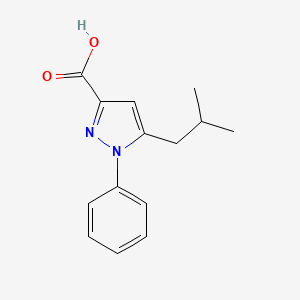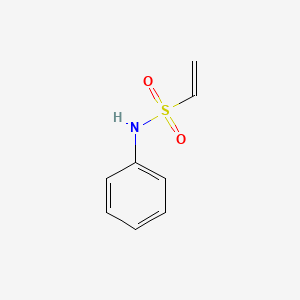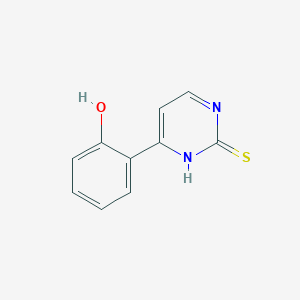
1-(2,5-Dimethyl-3-pyridinyl)ethanone
Descripción general
Descripción
1-(2,5-Dimethyl-3-pyridinyl)ethanone, commonly referred to as DMPE, is an organic compound that is widely used in the synthesis of drugs and other compounds. It is a white, crystalline solid with a melting point of 156°C and a boiling point of 218°C. DMPE is a versatile, low-cost compound with many applications in the pharmaceutical, agrochemical, and specialty chemical industries.
Mecanismo De Acción
The mechanism of action of DMPE is not well understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can bind to other molecules and form bonds. This binding allows DMPE to facilitate the formation of new compounds, as well as to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPE are not well understood. However, it has been suggested that DMPE may have some anti-inflammatory and anti-oxidant properties. Additionally, DMPE has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMPE in laboratory experiments is its low cost and availability. Additionally, it is a versatile compound that can be used in a variety of reactions and syntheses. The main limitation of using DMPE in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.
Direcciones Futuras
Future research on DMPE should focus on its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to improve the solubility of DMPE in water, as well as to explore its potential uses in drug synthesis and other applications. Additionally, further research should be conducted to explore the potential of DMPE to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2. Finally, further research should be conducted to explore the potential of DMPE to act as a chiral catalyst, as well as its potential uses in the synthesis of organic catalysts and organic dyes.
Aplicaciones Científicas De Investigación
DMPE is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of drugs and other compounds, and is also used as a building block for the synthesis of other compounds. DMPE has also been used in the synthesis of chiral compounds, as well as in the synthesis of organic catalysts and organic dyes. Additionally, DMPE has been used in the synthesis of polymers and in the synthesis of peptides.
Propiedades
IUPAC Name |
1-(2,5-dimethylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(8(3)11)7(2)10-5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBXMEACWXXOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyl-3-pyridinyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)


![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)
![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)
![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)



